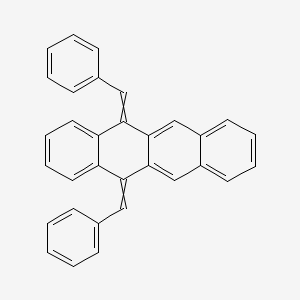
5,12-Dibenzylidene-5,12-dihydrotetracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,12-Dibenzylidene-5,12-dihydrotetracene is an organic compound with the molecular formula C30H22 It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two benzylidene groups attached to the tetracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dibenzylidene-5,12-dihydrotetracene typically involves the condensation of tetracene with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene groups. The reaction mixture is usually heated to promote the condensation process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5,12-Dibenzylidene-5,12-dihydrotetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the benzylidene groups back to the corresponding benzyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Benzyl-substituted tetracenes.
Substitution: Various substituted tetracene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,12-Dibenzylidene-5,12-dihydrotetracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its structural similarity to other bioactive compounds.
Industry: It may be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5,12-Dibenzylidene-5,12-dihydrotetracene involves its interaction with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the compound’s electronic properties and reactivity. The specific pathways and molecular targets depend on the context of its application, such as its role in organic electronics or potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Tetracene: The parent compound, which lacks the benzylidene groups.
Pentacene: A higher homolog with an additional aromatic ring.
Anthracene: A related polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
5,12-Dibenzylidene-5,12-dihydrotetracene is unique due to the presence of the benzylidene groups, which modify its electronic properties and reactivity compared to its parent compound, tetracene
Propiedades
Número CAS |
928014-60-2 |
|---|---|
Fórmula molecular |
C32H22 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
5,12-dibenzylidenetetracene |
InChI |
InChI=1S/C32H22/c1-3-11-23(12-4-1)19-29-27-17-9-10-18-28(27)30(20-24-13-5-2-6-14-24)32-22-26-16-8-7-15-25(26)21-31(29)32/h1-22H |
Clave InChI |
KGBWFSOPQGASFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=CC4=CC=CC=C4)C5=CC6=CC=CC=C6C=C52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



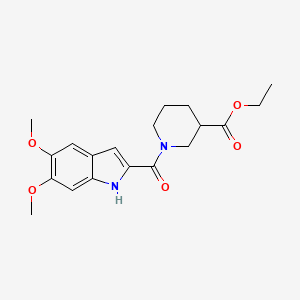
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)

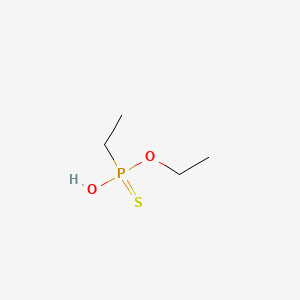
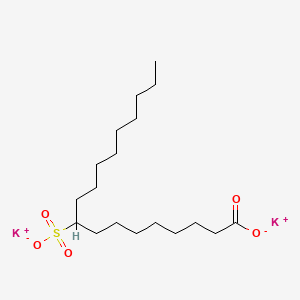
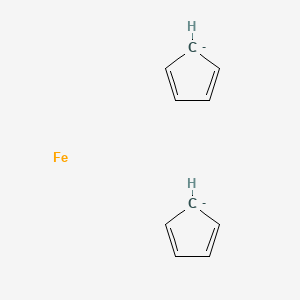
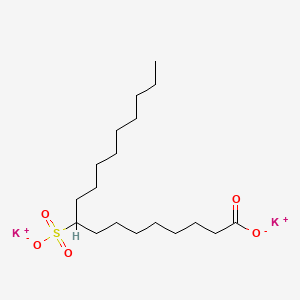
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)

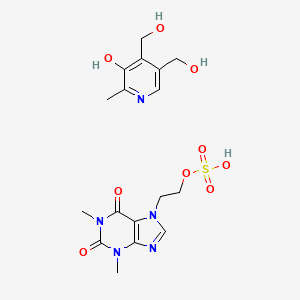
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)

